CY2-SE

Description

Historical Context and Evolution of Cyanine (B1664457) Dyes in Research

Cyanine dyes represent a class of synthetic organic compounds characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings medchemexpress.cnmedchemexpress.comnih.govlumiprobe.comresearchgate.net. Their history in scientific research dates back to the late 19th century, where they were initially recognized for their utility as photosensitizers in photographic emulsions, beginning around 1873 nih.govbritannica.com. This early application leveraged their ability to extend the light sensitivity of silver halide materials beyond their intrinsic blue-violet range into longer visible wavelengths britannica.com.

The evolution of cyanine dyes for broader scientific applications, particularly in biological and chemical research, gained significant momentum with the development of the Cy™ series of dyes. Pioneering work in this area, notably by Dr. Alan Waggoner and his colleagues, focused on designing cyanine dyes with improved properties suitable for labeling biomolecules glenresearch.com. This led to the creation of dyes like Cy2, Cy3, and Cy5, which offered advantages over traditional fluorophores such as fluorescein (B123965) and rhodamine, including enhanced water solubility, increased photostability, and higher quantum yields lumiprobe.comglenresearch.comfluorofinder.com. The general structure of cyanine dyes features a conjugated system with alternating single and double bonds, contributing to their optical properties nih.govlumiprobe.com. While many cyanine dyes are based on indolenine rings, Cy2 is noted as an exception, typically derived from an oxazole (B20620) structure lumiprobe.com.

Significance of CY2-SE as a Fluorescent Probe in Contemporary Chemical Sciences

In contemporary chemical sciences, this compound holds significance as a widely utilized fluorescent probe, particularly for the labeling of biomolecules labscoop.comcaymanchem.commedkoo.comglpbio.com. The "SE" designation typically refers to a succinimidyl ester (NHS ester) functional group, which is highly reactive towards primary amines found in proteins, peptides, and nucleotides medchemexpress.cncaymanchem.commedkoo.comglpbio.commedchemexpress.comsinica.edu.tw. This reactivity allows for the covalent conjugation of the fluorescent CY2 moiety to target molecules, enabling their detection and visualization through fluorescence-based techniques.

This compound is characterized by specific spectroscopic properties that make it suitable for various applications. Its excitation maximum is reported to be around 473-492 nm, and its emission maximum falls within the 506-510 nm range labscoop.comcaymanchem.commedkoo.comglpbio.comsyronoptics.com. These wavelengths place its fluorescence in the green region of the visible spectrum. Like other cyanine dyes, this compound generally exhibits a high extinction coefficient, contributing to its brightness as a fluorescent label medchemexpress.cnmedchemexpress.comlumiprobe.commedchemexpress.com. Its water solubility, a characteristic improved in modern cyanine dyes, facilitates its use in aqueous biological systems medchemexpress.cnmedchemexpress.commedchemexpress.comsyronoptics.com.

Research findings highlight the application of this compound in techniques such as 2D Fluorescence Difference Gel Electrophoresis (DIGE), where it is used for the minimal labeling of proteins prior to separation and analysis labscoop.comcaymanchem.commedkoo.comsinica.edu.tw. This allows for the comparison of protein abundance between different samples on a single gel. Beyond proteomics, this compound is broadly applied in fluorescence microscopy, flow cytometry, and other methods requiring fluorescently labeled biomolecules for detection and analysis syronoptics.com. Its properties are often compared to other green fluorescent dyes like Alexa Fluor 488, with considerations for specific application requirements such as photostability and brightness syronoptics.com.

Key Spectroscopic Properties of this compound:

| Property | Value |

| Excitation Maximum | 473-492 nm |

| Emission Maximum | 506-510 nm |

| Typical Color (Emission) | Green |

Scope and Academic Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound within the context of academic research. The scope is limited to its introduction, historical background within the broader class of cyanine dyes, and its specific significance and applications as a fluorescent probe in contemporary chemical sciences. The discussion is centered on its chemical identity, spectroscopic characteristics, and documented uses in research methodologies, particularly those involving the labeling and detection of biomolecules. The outline strictly adheres to these topics, excluding information related to dosage, administration, safety profiles, or adverse effects. The content is derived from academic and scientific sources to provide a thorough and accurate overview of this compound's role in the research landscape.

Structure

3D Structure of Parent

Properties

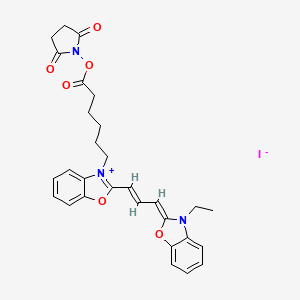

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYPAAVMQSMNBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30IN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Modifications of Cy2 Se

Established Synthetic Pathways for CY2-SE and Related Cyanine (B1664457) Dyes

Cyanine dyes, characterized by a polymethine bridge connecting two nitrogen atoms, are synthesized through various condensation reactions involving nitrogenous heterocyclic compounds wikipedia.orgmedchemexpress.com. The specific structure of the resulting cyanine dye, including its spectral properties, is influenced by the choice of heterocycles and the length of the polymethine chain medchemexpress.comlumiprobe.com. Benzoxazolium-based cyanine dyes, such as Cy2, are synthesized using benzoxazole (B165842) precursors medchemexpress.comucla.edu.

The introduction of a reactive group, such as the N-hydroxysuccinimide (NHS) ester, is essential for enabling covalent conjugation of the dye to biomolecules. This is typically achieved by activating a carboxylic acid-functionalized cyanine dye.

General Synthesis of N-Hydroxysuccinimide Esters of Cyanine Dyes

N-hydroxysuccinimide esters are common amine-reactive groups used to functionalize molecules for conjugation to proteins, peptides, and nucleotides containing primary amines wikipedia.orggenecopoeia.cominterchim.frmedchemexpress.com. The synthesis of NHS esters of cyanine dyes generally involves the reaction of a cyanine dye bearing a carboxylic acid functional group with N-hydroxysuccinimide in the presence of a coupling agent google.com.

Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-disuccinimidyl carbonate (DSC) google.commontana.edu. The reaction is typically carried out in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis of the activated ester interchim.frgoogle.com. The resulting NHS ester-activated dye can then readily react with primary amine groups (R-NH₂) to form a stable amide linkage (R-NH-CO-Dye) genecopoeia.cominterchim.fr.

Synthesis of Benzoxazolium Cy2 Dye and its N-Hydroxysuccinimide Ester

The synthesis of the benzoxazolium Cy2 dye and its NHS ester has been detailed for applications such as Difference Gel Electrophoresis (DIGE) ucla.eduspringernature.comresearchgate.net. A reported synthetic route begins with the alkylation of 2-methylbenzoxazole (B1214174) ucla.eduresearchgate.net. Alkylation with ethyl bromide yields the ethyl salt, while alkylation with 4-(bromomethyl)phenylacetic acid introduces a linker containing a carboxylic acid group ucla.eduresearchgate.net.

A key step involves the condensation of the ethyl benzoxazolium salt with diphenylformamidine, followed by reaction with the benzoxazolium salt bearing the carboxylic acid linker ucla.eduresearchgate.net. This process forms the conjugated system of the Cy2 dye with a carboxylic acid handle ucla.eduresearchgate.net.

The conversion of the carboxylic acid-functionalized Cy2 dye to its N-hydroxysuccinimide ester (this compound) is achieved by reacting the dye with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like pyridine (B92270) in dry DMF ucla.edumontana.eduresearchgate.net. This reaction proceeds efficiently, yielding the Cy2-NHS ester ucla.eduresearchgate.net.

The synthesized Cy2-NHS ester has been shown to be comparable to commercially available variants and stable when stored appropriately as a dry solid or in DMF springernature.comresearchgate.net.

Strategies for Tailoring this compound Structure and Functionality for Research Applications

Tailoring the structure of cyanine dyes like this compound is essential for optimizing their performance in various research applications, particularly in bioconjugation and imaging. Modifications can influence properties such as solubility, reactivity, and interactions with biomolecules.

Rational Design of Linkers for Bioconjugation

The linker connecting the cyanine dye to the reactive group (such as the NHS ester) and subsequently to the biomolecule plays a significant role in the properties of the conjugate. The design of this linker is a key strategy for tailoring dye functionality d-nb.infonih.govresearchgate.netgoogle.com.

Flexible alkane linkers are commonly used, but they can sometimes lead to undesirable interactions between the dye and the biomolecule, such as stacking on DNA nih.gov. These interactions can perturb the system being studied and potentially alter the fluorescent properties of the dye nih.gov.

Functional Group Derivatization and Reactivity of the Succinimidyl Ester Moiety

The succinimidyl ester moiety of this compound is a highly reactive functional group specifically targeting primary amines (–NH₂) wikipedia.orggenecopoeia.cominterchim.frmedchemexpress.commedchemexpress.comcaymanchem.com. This reaction forms a stable covalent amide bond, making it suitable for labeling lysine (B10760008) residues in proteins, the N-terminus of peptides, or amine-modified oligonucleotides wikipedia.orggenecopoeia.cominterchim.fr.

The reaction is typically performed in slightly alkaline aqueous buffers (pH 8.0-9.0), often with the addition of an organic co-solvent like DMF or DMSO to ensure dye solubility genecopoeia.commedchemexpress.comgoogle.com. While the NHS ester is reactive towards amines, it is susceptible to hydrolysis in the presence of water, particularly at higher pH interchim.fr. Therefore, stock solutions of this compound in aqueous buffers should be prepared immediately before use, while solutions in anhydrous organic solvents like DMSO can be stored for longer periods at low temperatures interchim.fr.

The efficiency of the labeling reaction can be influenced by factors such as protein concentration, the molar ratio of dye to protein, reaction time, and temperature genecopoeia.commedchemexpress.com. Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) ions should be avoided as they will react with the NHS ester, reducing labeling efficiency medchemexpress.com.

Influence of Substituents on Molecular Properties (e.g., Sulfonation for Solubility and Permeability)

Substituents on the cyanine dye core have a significant impact on its molecular properties, including solubility, aggregation behavior, and electronic characteristics wikipedia.orglumiprobe.comcreative-diagnostics.comnih.gov. Sulfonation is a common and important modification used to enhance the water solubility of cyanine dyes wikipedia.orglumiprobe.comcreative-diagnostics.com.

While sulfonation improves water solubility, it can affect cell permeability. Sulfonated dyes are generally less cell-permeable compared to their non-sulfonated counterparts due to their charge aatbio.com. Therefore, the degree of sulfonation can be balanced to achieve desired solubility characteristics while considering the intended application, such as labeling intracellular targets versus extracellular molecules . Non-sulfonated cyanine dyes typically require organic co-solvents for labeling in aqueous conditions lumiprobe.comcreative-diagnostics.combiotium.com.

2.3. Advanced Synthetic Techniques in Cyanine Dye Chemistry 2.3.1. Flow Chemistry Approaches in Cyanine Dye Synthesis

Flow chemistry, a technique involving the continuous processing of chemical reactions in a flowing stream, has emerged as a valuable tool in the synthesis of organic compounds, including cyanine dyes. thieme-connect.de This approach offers several advantages over traditional batch synthesis, particularly for reactions that are challenging due to demanding conditions, hazardous intermediates, or limitations in mass and thermal transfer. thieme-connect.de The precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle unstable intermediates make flow chemistry well-suited for the synthesis of complex molecules like cyanine dyes. thieme-connect.de

Research has demonstrated the application of flow chemistry in the synthesis of various cyanine dye structures. For instance, continuous synthesis of a closed-chain trimethine cyanine chromophore was achieved using a microchannel mixer and an extension tube. Reactants were mixed in the microchannel mixer at room temperature to prevent clogging, and the reaction proceeded in the extension tube at 60 °C. This method allowed for short reactant retention times, ranging from 0.37 to 1.6 seconds, depending on the total flow rate. Notably, a retention time of 0.37 seconds was found to be sufficient for complete conversion of reactants, and higher mass flow rates reduced the formation of byproducts. The resulting cyanine dye was produced with a high yield (95%) and purity (99.5%).

Another application of continuous flow chemistry in cyanine dye synthesis involves the preparation of key intermediates. The Vilsmeier chloroformylation reaction, which produces an important intermediate for heptamethine cyanine dyes, has been successfully conducted under continuous flow conditions. acs.orgvapourtec.comresearchgate.net This approach allowed for the continuous production of the target intermediate in high isolated yields (79–81%) while utilizing more environmentally friendly formamides instead of traditional dimethylformamide and avoiding halogenated solvents. acs.orgvapourtec.comresearchgate.net The optimization of residence time was crucial in achieving full conversion of the Vilsmeier reagent. acs.org

While specific detailed research findings on the flow chemistry synthesis of this compound were not extensively found in the immediate search results, the successful application of flow chemistry to the synthesis of related cyanine and polymethine dyes, including trimethine and heptamethine structures, indicates the potential and applicability of these advanced techniques for the synthesis of this compound. acs.orgvapourtec.comresearchgate.netnih.govmdpi.comrsc.orgresearchgate.netnih.govgoogle.comacs.orgacs.orgnih.govresearchgate.net The principles and advantages demonstrated in the synthesis of other cyanine dyes via flow chemistry, such as improved yields, purity, and control over reaction conditions, are directly relevant to developing efficient synthetic routes for this compound. acs.orgvapourtec.comresearchgate.netresearchgate.netnih.govacs.org

Further research focusing specifically on the application of flow chemistry to the synthesis of this compound would likely explore optimized reaction conditions, reactor design, and purification strategies tailored to the specific structure and properties of this compound. The modular nature of some cyanine dye syntheses, where functional groups are introduced in later steps, could potentially be integrated into flow processes to enhance efficiency and prevent degradation of sensitive moieties. researchgate.netnih.gov

Data from flow chemistry synthesis of a trimethine cyanine (Example from Ref ):

| Parameter | Value |

| Reactor Type | Microchannel mixer + Tube |

| Mixing Temperature | Room Temperature |

| Reaction Temperature | 60 °C |

| Retention Time Range | 0.37 - 1.6 s |

| Optimal Retention Time | 0.37 s |

| Product Yield | 95% |

| Product Purity | 99.5% |

Data from continuous flow Vilsmeier chloroformylation (Intermediate for Heptamethine Cyanines) (Example from Ref acs.org):

| Parameter | Value |

| Reaction Type | Vilsmeier chloroformylation |

| Reagent | Vilsmeier reagent |

| Solvent | Formamides (non-halogenated) |

| Isolated Yield | 79–81% |

| Residence Time for Full Conversion | 2.5 min |

Iii. Advanced Spectroscopic and Photophysical Investigations of Cy2 Se

Fundamental Photophysical Processes of Cyanine (B1664457) Dyes

The photophysics of cyanine dyes involve a series of processes following the absorption of light. These processes dictate the fluorescence properties and potential photochemical reactions of the dye.

Electronic Excitation and Deactivation Pathways

Upon absorption of a photon, a cyanine dye molecule is promoted from its ground electronic singlet state (S₀) to an excited electronic singlet state (S₁). acs.orgresearchgate.net From the excited singlet state, the molecule can return to the ground state through several deactivation pathways. The primary radiative pathway is fluorescence, where a photon is emitted. Non-radiative pathways include internal conversion (transition to a lower energy singlet state) and intersystem crossing (transition to a triplet state). acs.orgnih.gov The efficiency of fluorescence, quantified by the fluorescence quantum yield (Φf), is often relatively low in cyanine dyes compared to other fluorophores, as non-radiative processes like photoisomerization compete effectively with fluorescence. acs.org

Singlet and Triplet State Intermediates in Photochemistry

Following excitation, cyanine dyes can populate excited singlet states (S₁) and, through intersystem crossing, triplet states (T₁). acs.orgnih.gov The triplet state is a key intermediate in many photochemical reactions that can limit the photostability of cyanine dyes. nih.govresearchgate.net Triplet states can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can lead to photobleaching and damage to the dye and surrounding molecules. researchgate.net While intersystem crossing to the triplet state typically occurs with a low quantum yield in many cyanine dyes, its role in initiating photochemistry is significant. acs.orgnih.gov

Cis-Trans Photoisomerization Mechanisms and Dynamics

Photoisomerization, specifically cis-trans isomerization around the polymethine bridge, is a significant non-radiative deactivation pathway for the excited singlet state of cyanine dyes. acs.orgnih.govmdpi.com This process involves the rotation around a double bond in the polymethine chain, leading to a change in the molecular geometry. researchgate.netnih.gov In the ground state, the all-trans conformation is typically the most stable and predominantly absorbs light. acs.orgresearchgate.netoup.com Upon excitation to the S₁ state, isomerization can occur with a high quantum yield, leading to the formation of a cis isomer. acs.org This isomerization often proceeds via a twisted intermediate state. oup.comnih.gov The cis isomer is often non-fluorescent or has significantly reduced fluorescence compared to the trans isomer, contributing to fluorescence blinking or dark states. researchgate.netnih.govoup.com The isomerization process is reversible, with the cis isomer being able to convert back to the trans isomer thermally or photochemically. oup.comnih.gov The efficiency and dynamics of photoisomerization are influenced by factors such as solvent viscosity and steric effects. nih.govoup.com

Mechanisms of Fluorescence Quenching and Photoswitching in Cyanine Systems (including CY2-SE)

Fluorescence quenching and photoswitching are important phenomena in cyanine dye systems, enabling applications such as super-resolution microscopy and sensing. These processes often involve interactions with external agents.

Thiol-Induced Photochemical Reactions and Photostabilization

Thiols, particularly in their thiolate form (RS⁻), play a versatile role in the photochemistry of cyanine dyes, leading to both photoswitching and photostabilization. nih.govnih.govacs.org Thiol-induced photoswitching involves the formation of a non-fluorescent adduct between the cyanine dye and the thiol. nih.govnih.govacs.org This process is initiated by photoinduced electron transfer (PeT) from the thiolate to the dye's triplet excited state, forming a geminate radical pair. nih.govnih.gov Subsequent radical combination can lead to the formation of a covalent adduct, typically by addition to a carbon atom on the polymethine bridge. nih.govacs.orgnih.gov This adduct formation results in a non-fluorescent "off" state. nih.govnih.govbiorxiv.org The dye can be regenerated to its fluorescent ground state through photoinduced or thermal elimination of the thiol. nih.govacs.org

In addition to photoswitching, thiols can also contribute to photostabilization. nih.govnih.govchemrxiv.org This occurs through a competing pathway within the geminate radical pair, where back electron transfer regenerates the ground state of the dye, effectively preventing reactions that lead to irreversible photobleaching. nih.govnih.gov The balance between photoswitching (adduct formation) and photostabilization (ground state regeneration) is influenced by factors such as thiol concentration and irradiation intensity. acs.orgbiorxiv.org

Reversible Quenching by Phosphine (B1218219) Reagents and Adduct Formation

Phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can also induce reversible fluorescence quenching in cyanine dyes, including structural relatives of Cy5. nih.govresearchgate.netnih.govacs.org This quenching occurs through a spontaneous reaction involving 1,4-addition of the phosphine to the polymethine bridge of the cyanine dye, forming a covalent, non-fluorescent adduct. nih.govresearchgate.netnih.govacs.org This mechanism is distinct from the photoinduced reaction observed with thiols. nih.gov The formation of the phosphine-cyanine adduct leads to a bleached or "off" state. rsc.org Illumination with ultraviolet light can dissociate this adduct, returning the dye to its fluorescent state. nih.govresearchgate.netnih.govacs.org This reversible quenching by phosphines has been utilized in applications such as super-resolution imaging and cellular internalization assays. nih.govresearchgate.netnih.govacs.org

Exploration of Dark State Formation Pathways

Dark states in cyanine dyes are non-fluorescent transient species that can significantly impact their photostability and performance in applications requiring sustained fluorescence. The formation of these states involves various photochemical and photophysical processes that compete with radiative decay (fluorescence).

One well-established pathway for dark state formation in certain cyanine dyes involves photoisomerization, where the molecule undergoes a conformational change, often a twist around a methine bond in the polymethine chain, leading to a non-emissive state. This twisted configuration can have charge-transfer character, forming a twisted intramolecular charge-transfer (TICT) state. The efficiency of this photoisomerization process can be influenced by steric effects and the molecular environment.

Another significant pathway, particularly relevant in the presence of thiols, is the formation of a non-fluorescent thiol-dye adduct. This process typically involves the addition of a thiol to the polymethine bridge of the cyanine dye, disrupting the conjugated π-electron system responsible for fluorescence. Studies on Cy5 have shown that this addition can occur following light-driven reactions, potentially involving an encounter complex between the dye and the ionized thiol. The rate of switching to this dark state can depend on the concentration and reactivity of the thiol. Mass spectrometry has been used to characterize these thiol-adduct products, confirming the addition of the thiol to the dye structure.

Intersystem crossing to triplet states can also lead to dark states, as triplet states are generally non-emissive. These triplet states can then participate in photochemical reactions, including those leading to the formation of radical species or adducts. Photoinduced electron transfer from a thiolate to the cyanine dye in its triplet excited state has been identified as a crucial step in some thiol-mediated dark state formation pathways.

The specific pathways and their relative contributions to dark state formation in this compound would depend on its molecular structure and the surrounding environment. However, the general mechanisms observed in other cyanine dyes involving photoisomerization and adduct formation (particularly with thiols) are relevant considerations.

Spectroscopic Characterization Methodologies for Cyanine Dyes

A range of spectroscopic techniques is employed to elucidate the structure, dynamics, and photophysical properties of cyanine dyes. These methods provide complementary information essential for understanding their behavior at the molecular level.

NMR spectroscopy is a powerful tool for determining the molecular structure of cyanine dyes and investigating their behavior in solution, including conformational dynamics and aggregation. By analyzing the chemical shifts, coupling constants, and NOE interactions, researchers can confirm the synthesized structure and gain insights into the molecule's three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Advanced 2D NMR Techniques

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for assigning complex spectra and probing spatial relationships within the molecule. COSY helps identify coupled protons, while HSQC correlates proton and directly bonded carbon signals. HMBC reveals correlations between protons and carbons separated by multiple bonds, aiding in the assignment of quaternary carbons and the elucidation of the molecular framework. ROESY and NOESY experiments are particularly useful for determining through-space correlations, which can provide information about molecular conformation and the proximity of different parts of the molecule, including identifying different isomers or aggregated states. For cyanine dyes, 2D NMR can help confirm the connectivity of the heterocyclic rings and the polymethine bridge and investigate cis-trans isomerization around the methine bonds.

Multinuclear NMR Applications

Beyond ¹H and ¹³C NMR, multinuclear NMR can be applied to cyanine dyes containing other NMR-active nuclei. For instance, if the dye contains phosphorus or fluorine atoms, ³¹P or ¹⁹F NMR, respectively, can provide additional structural and environmental information. In studies involving interactions with metal ions or other species, observing the NMR signals of these nuclei can provide insights into binding events and coordination environments. Multinuclear NMR has been used to study the aggregation behavior of cyanine dyes in the presence of metal ions, where changes in chemical shifts indicate interactions.

NMR is also crucial for assessing the purity of synthesized cyanine dyes.

Mass spectrometry (MS) is a key technique for determining the molecular weight of cyanine dyes and confirming their elemental composition. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used for these typically charged molecules.

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. By fragmenting the parent ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of the molecule and identify specific substructures. This is particularly useful for confirming the structure of synthesized dyes and characterizing reaction products, such as the thiol-dye adducts formed during dark state formation. The fragmentation patterns observed in MS/MS spectra can be compared to predicted fragmentation pathways to validate the proposed structure.

MS has been successfully applied to characterize various cyanine dyes and their derivatives, providing essential data on their molecular mass and fragmentation behavior.

Ultrafast spectroscopy, particularly transient absorption (TA) spectroscopy, is indispensable for studying the excited-state dynamics of cyanine dyes on femtosecond and picosecond timescales. This technique involves exciting the dye with a short laser pulse and then probing the transient changes in absorbance at different wavelengths as a function of time.

TA spectroscopy allows researchers to observe the evolution of excited states, including the initial excited singlet state (S₁), the formation and decay of transient species such as dark states (e.g., photoisomers or charge-transfer states), and intersystem crossing to triplet states. By analyzing the kinetics of the changes in absorbance at different wavelengths, the lifetimes of these transient species and the rates of various relaxation pathways can be determined.

Studies using ultrafast spectroscopy have revealed that the excited-state dynamics of cyanine dyes can involve parallel decay pathways. For example, photoexcitation can lead to relaxation along torsional coordinates, contributing to non-radiative decay. TA spectroscopy can also provide insights into the influence of the molecular environment, such as solvent polarity or the presence of interfaces, on excited-state lifetimes and relaxation rates.

Transient absorption spectra can show distinct spectral signatures for different transient species, allowing for their identification and characterization. For instance, transient absorption has been used to study cis photoisomers, radical cations, radical anions, and thiol-adduct dark states of cyanine dyes.

Ultrafast fluorescence techniques, such as fluorescence up-conversion, complement TA spectroscopy by directly monitoring the decay of the excited singlet state fluorescence on ultrafast timescales, providing further details on the initial relaxation processes.

Time-Resolved Fluorescence Anisotropy Studies

Time-resolved fluorescence anisotropy is a powerful technique used to investigate the rotational mobility of a fluorophore and gain insights into its local environment, size, and interactions horiba.comsif.ittechnoinfo.rukcl.ac.uk. The principle relies on exciting a population of fluorophores with polarized light, which preferentially excites molecules with absorption dipoles aligned parallel to the excitation polarization horiba.comsif.it. If the molecules are free to rotate during the excited state lifetime, their emission dipoles will become increasingly randomized, leading to a decrease in the polarization of the emitted fluorescence over time horiba.comsif.it. By measuring the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the excitation polarization as a function of time, the fluorescence anisotropy, r(t), can be calculated using the following relation:

r(t) = (I||(t) - G * I⊥(t)) / (I||(t) + 2 * G * I⊥(t))

where G is a factor that accounts for differences in the detection efficiency for the two polarization components technoinfo.ru.

The decay of the fluorescence anisotropy over time provides information about the rotational dynamics of the fluorophore horiba.comkcl.ac.uk. For a spherical molecule undergoing isotropic rotation, the anisotropy decay can be described by a single exponential function:

r(t) = r0 * exp(-t / τr)

where r0 is the initial anisotropy at time zero (related to the angle between the absorption and emission dipoles) and τr is the rotational correlation time horiba.comtechnoinfo.ru. The rotational correlation time is directly proportional to the molecular volume and the viscosity of the environment, and inversely proportional to the temperature horiba.com.

Studies involving this compound conjugated to proteins, for instance, could utilize time-resolved fluorescence anisotropy to probe protein folding, unfolding, aggregation, or interactions with other molecules by observing changes in the rotational correlation time of the attached dye. The initial anisotropy (r0) can provide insights into the initial orientation of the excited fluorophore, while the decay characteristics (τr and potentially multiple components or a non-zero residual anisotropy, r∞, for hindered rotation) describe its subsequent rotational freedom horiba.com.

Iv. Theoretical and Computational Chemistry of Cy2 Se and Cyanine Dyes

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for studying the electronic structure and reactivity of molecules. For cyanine (B1664457) dyes, these calculations provide insights into their ground and excited states, charge distribution, and how these properties influence their behavior, particularly their optical characteristics. scirp.orgmdpi.comthaiscience.info

Molecular Orbital Theory and Electron Transitions (HOMO-LUMO)

Molecular orbital theory is essential for understanding the electronic transitions in cyanine dyes. The absorption and emission properties of these dyes are primarily determined by the transitions between their molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thaiscience.info The energy gap between the HOMO and LUMO is directly related to the wavelength of light absorbed and emitted by the dye. thaiscience.info Studies on cyanine dyes have shown that the length of the polymethine chain significantly influences the HOMO-LUMO gap, leading to the characteristic red-shift in absorption with increasing chain length, known as the vinylene shift. acs.orgrsc.org Computational studies using methods like DFT and TD-DFT are frequently employed to calculate HOMO and LUMO energy levels and analyze the nature of electronic transitions in cyanine dyes. thaiscience.infocdnsciencepub.com For instance, calculations have shown that the highest transition probability often corresponds to the HOMO to LUMO transition in the S1 state for certain cyanine dyes. thaiscience.info The distribution of electron density in the HOMO and LUMO provides information about the regions of the molecule involved in electronic transitions and potential sites for chemical reactivity. scirp.orgcdnsciencepub.com

Density Functional Theory (DFT) Applications in Cyanine Dye Studies

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the ground-state properties of organic compounds, including cyanine dyes. mdpi.comthaiscience.info DFT calculations can provide optimized molecular geometries, electronic density distributions, and vibrational frequencies. scirp.orgmdpi.comthaiscience.info Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties and simulate electronic absorption and emission spectra. mdpi.comthaiscience.infocdnsciencepub.com

Numerous studies have applied DFT and TD-DFT to analyze the structural and spectroscopic properties of various cyanine dyes. mdpi.comthaiscience.infocdnsciencepub.com These methods have been used to:

Optimize molecular geometries in both the ground and excited states. mdpi.comthaiscience.info

Calculate absorption and fluorescence maxima, often showing good agreement with experimental data after appropriate functional and basis set selection and consideration of solvent effects using models like the polarizable continuum model (PCM). mdpi.comthaiscience.inforesearchgate.net

Investigate the effect of substituents on the electronic structure and optical properties. mdpi.commdpi.com

Study the mechanism of formation of cyanine dyes. scirp.org

While TD-DFT is considered a robust tool for excited-state calculations in organic molecules, including cyanines, it can sometimes underestimate experimental wavelengths and the accuracy depends on the chosen functional and basis set. mdpi.comacs.orgnih.govmdpi.com Comparisons with higher-level methods like Quantum Monte Carlo and Coupled Cluster have been performed to assess the accuracy of different DFT functionals for cyanine dyes. mdpi.comacs.orgnih.gov

Table 1: Examples of DFT/TD-DFT Applications and Findings in Cyanine Dye Studies

| Study Focus | Computational Method(s) | Key Findings | Citation |

| Absorption and fluorescence characteristics | DFT, TD-DFT | Assessed accuracy of various DFT functionals and basis sets for predicting spectral properties. Pure DFT functionals showed good performance. | mdpi.com |

| Structural and spectroscopic properties | DFT, TD-DFT (B3LYP) | Investigated relationship between experimental and theoretical data for absorption and emission. Planar geometry in ground state. | thaiscience.info |

| Electronic absorption spectra | TD-DFT (various functionals) | Demonstrated significant effect of functional choice on spectral energies, intensities, and shapes. | mdpi.com |

| Effect of cyclopentene (B43876) ring on photophysical properties | DFT, TD-DFT | Showed how ring affects stability and tunes photophysical properties. | rsc.org |

Ab Initio Methods and Configuration Interaction (CI) Approaches (e.g., CASCI, FCI)

Ab initio methods, which are based on first principles without empirical parameters, and Configuration Interaction (CI) approaches offer higher levels of accuracy for describing the electronic structure and excited states of molecules. These methods explicitly consider electron correlation, which is crucial for accurate predictions of excitation energies and other properties. acs.orgutwente.nl

Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are multi-configurational methods often used for studying the excited states of molecules with complex electronic structures, such as cyanine dyes. acs.orgresearchgate.net CASPT2 calculations have been employed to study the electronic spectra of symmetric streptocyanine dyes and have shown good agreement with experimental data for vertical excitation energies. acs.orgresearchgate.net These methods can reproduce characteristic features like the vinylene shift. researchgate.net

Configuration Interaction Singles (CIS) and CIS with perturbative doubles (CIS(D)) are simpler CI methods that can be used to calculate excited states and transition densities. mdpi.comnih.gov Benchmarking studies have compared CIS and TD-DFT results against more accurate methods like the algebraic diagrammatic construction scheme through second order (ADC(2)) for modeling the transition density of cyanine dyes. mdpi.comnih.gov Full Configuration Interaction (FCI) represents the exact solution within a given basis set but is computationally feasible only for very small systems. acs.orgdoi.org Extrapolated FCI (exFCI) estimates can be used as benchmarks for assessing the accuracy of other methods. utwente.nl

Coupled Cluster Theory for Electron Correlation

Coupled Cluster (CC) theory is another powerful ab initio method that systematically accounts for electron correlation. Different levels of Coupled Cluster theory exist, such as CC2 and CC3, offering varying degrees of accuracy and computational cost. mdpi.comacs.orgnih.gov

Coupled Cluster methods, particularly CC2 and CC3, have been used to compute vertical excitation energies for cyanine dyes. mdpi.comacs.orgnih.govresearchgate.net Studies have shown that high-level coupled cluster methods provide accurate transition energies for model cyanine systems. acs.orgacs.orgnih.govutwente.nl Comparisons between CC3 and other methods like CASPT2 and QMC have been conducted to evaluate their performance for predicting excitation energies in cyanine dyes. acs.orgnih.govutwente.nl While accurate, coupled cluster methods can be computationally demanding, limiting their applicability to larger cyanine dyes. acs.orgutwente.nl

Quantum Monte Carlo (QMC) for Excited State Reference Data

Quantum Monte Carlo (QMC) methods are a class of computational techniques that use random sampling to solve quantum mechanical problems. For excited states, QMC methods, such as Diffusion Monte Carlo (DMC), can provide highly accurate reference excitation energies. acs.orgnih.govutwente.nlarxiv.orgacs.org

QMC studies have been conducted on cyanine dyes to obtain accurate vertical excitation energies, which serve as benchmarks for evaluating the performance of other theoretical methods like TD-DFT and Coupled Cluster. acs.orgnih.govutwente.nlarxiv.orgacs.org Recent advancements in QMC protocols, such as the construction of accurate multi-determinant Jastrow-Slater wave functions, have allowed for the systematic improvement of results and application to increasingly larger cyanine molecules. utwente.nlarxiv.orgacs.orgresearchgate.net QMC calculations have shown excellent agreement with high-level coupled cluster results for cyanines where CC is applicable. utwente.nlarxiv.orgacs.org These studies highlight QMC as a viable methodology for establishing reference data for systems that are challenging for other high-end approaches. utwente.nlarxiv.orgacs.org

Molecular Dynamics Simulations and Conformational Analysis of Dye-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. These simulations are invaluable for studying the conformational dynamics of molecules and their interactions with their environment, including biomolecules like proteins and nucleic acids. rsc.orgnih.govacs.orgnih.gov

For cyanine dyes, MD simulations are employed to investigate their behavior in solution and when interacting with biological targets. mdpi.comrsc.orgnih.govacs.orgnih.gov Key applications in the context of dye-biomolecule interactions include:

Studying the binding modes and mechanisms of cyanine dyes with DNA, RNA, and proteins. mdpi.comthaiscience.inforsc.orgnih.govacs.orgnih.gov MD simulations can reveal the specific interactions (e.g., electrostatic, hydrophobic, stacking) that drive binding and influence the dye's properties. mdpi.comnih.gov

Analyzing the conformational changes of both the dye and the biomolecule upon binding. rsc.orgnih.govacs.org For instance, MD simulations have shown how cyanine dyes can induce changes in protein helicity or how backbone modifications in nucleic acids affect dye aggregation. mdpi.comacs.org

Investigating the environmental sensitivity of cyanine dye fluorescence. acs.orgrsc.org MD can help understand how the local environment, such as solvent polarity or the presence of a biomolecule, affects the dye's conformation and non-radiative decay pathways, influencing fluorescence quantum yields. acs.orgrsc.org Torsional motions around bonds in the polymethine chain or linkers have been identified through computational studies as playing a significant role in the fluorescence properties and environmental sensitivity of cyanine dyes. rsc.org

Modeling the self-assembly of cyanine dyes, including dimerization and the formation of aggregates, which can be templated by biomolecules like DNA. mdpi.comnih.govchemrxiv.orgaip.org Multiscale approaches combining MD simulations with quantum chemistry calculations are used to study these aggregation processes and their spectroscopic signatures. aip.orgnih.gov

Force fields used in MD simulations, such as the general Amber force field (GAFF) for dyes and specialized force fields for biomolecules, are crucial for accurately describing the interactions within the system. mdpi.comnih.gov However, it is important to note that classical force fields are typically parameterized for ground-state properties and may not fully capture excited-state dynamics. mdpi.com

Table 2: Examples of Molecular Dynamics Simulation Applications in Cyanine Dye Studies

| Study Focus | Simulated System(s) | Key Findings | Citation |

| Interaction with lipid bilayers | Cyanine-D112 with DPPC/DPPS lipid mixture | Revealed mechanism of interaction, including electrostatic binding and insertion into the bilayer depending on aggregate size. | nih.govacs.org |

| Binding to PNA-DNA duplexes | Cationic cyanine dye with PNA-DNA duplexes | Showed how backbone modifications in PNA affect dye aggregation and how substituents can block the minor groove. | acs.org |

| Interaction with insulin (B600854) | Trimethine cyanine dyes with insulin | Indicated an increase in insulin helicity and proposed mechanisms for inhibiting insulin fibrillation. | mdpi.com |

| Dimerization and self-assembly | Amphiphilic cyanine dyes (e.g., C8S3) in solution | Investigated the first step of self-assembly, dimerization, and revealed the role of hydrophobic interactions in dimer conformation. Combined with quantum chemistry for spectral calculations. | aip.orgnih.gov |

| Interaction with DNA Holliday junctions | Cyanine dimers attached to DNA Holliday junctions | Studied the dynamics and orientations of dye dimers and their interactions with DNA, highlighting the influence of attachment location and junction isomerism on dye-DNA interactions and dye orientation. | nih.gov |

Energy Decomposition Analysis in Spectroscopic and Reactivity Prediction

Computational methods are extensively used to study the spectroscopic and reactive properties of cyanine dyes. While explicit "Energy Decomposition Analysis" (EDA) in the strict sense might not be universally applied and named as such in all studies on cyanine dyes found, the underlying principle of analyzing the various energetic contributions to understand molecular behavior is fundamental to many computational approaches in this area. Studies employ quantum chemical calculations to investigate the energy landscape, electronic transitions, and reaction pathways, providing insights relevant to spectroscopic and reactivity prediction.

Computational studies on cyanine dyes reveal that the potential energy of the electronic excited state is influenced by internal molecular motions, such as C-C bond rotation ambeed.com. These rotations can lead to non-radiative deactivation pathways, significantly impacting fluorescence quantum yields ambeed.com. The activation energies for rotation around different C-C bonds within the dye molecule can vary, affecting their fluorescent behavior ambeed.com. For instance, symmetrical cyanine dyes often exhibit higher rotational energy barriers and larger energy gaps compared to unsymmetrical dyes, contributing to differences in fluorescence quantum yields ambeed.com.

Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely applied to predict the absorption and emission characteristics of cyanine dyes. While obtaining perfect quantitative agreement with experimental spectra can be challenging for some methods, especially for charged cyanine dyes, computational approaches can accurately capture trends and the impact of structural modifications or environmental factors on spectroscopic properties. The choice of functional and basis set in TD-DFT calculations can influence the accuracy of predicted excitation energies. Some studies have benchmarked different functionals to identify suitable theoretical models for calculating the electronic transitions of cyanine dyes.

Computational studies also explore the relationship between chemical structure and reactivity, such as photoisomerization and degradation pathways. For example, investigations into the photoisomerization of cyanine dyes, particularly around the polymethine bond, help explain their excited-state dynamics and potential for non-radiative decay. Conformational restraint introduced by rigidifying ring systems can significantly impact the photophysical properties, and computational studies are used to evaluate the effect of such restraints on atomic and orbital structures.

Understanding the electronic structure, including transition dipole moments and static dipole differences, through computational methods like DFT and TD-DFT is crucial for predicting how modifications, such as substituent effects, influence the electronic properties and aggregation behavior of cyanine dyes. These analyses contribute to the rational design of new dyes with tailored spectroscopic and reactive properties.

Computational studies on the thermal decomposition of cyanine dyes can also provide kinetic and thermodynamic parameters, such as activation energy, enthalpy change, entropy change, and free energy change, offering insights into their stability under different conditions.

QM/MM Hybrid Methods for Complex Biological Environments

Studying the behavior of cyanine dyes like CY2-SE in complex biological environments, such as when they are bound to proteins or nucleic acids, presents a significant computational challenge. These systems are too large for a full quantum mechanical (QM) treatment, necessitating the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. QM/MM approaches divide the system into a small, chemically active region treated with QM methods (e.g., the cyanine dye and interacting residues) and a larger environment treated with classical molecular mechanics (MM) force fields (e.g., the rest of the protein, solvent molecules). This allows for a balance between computational cost and the accuracy needed to describe the electronic processes of the dye while accounting for the influence of the surrounding environment.

QM/MM methods are essential for understanding the interactions between cyanine dyes and biomolecules, such as the intercalation of dyes into double-stranded DNA or their binding to proteins. These methods can simulate the environment-dependent fluorescence enhancement observed for some cyanine dyes upon binding to biomacromolecules, which is often attributed to restricted intramolecular motion.

Applications of QM/MM in studying cyanine dyes in biological contexts include:

Environmental Effects on Spectroscopy: QM/MM simulations can investigate how the protein or nucleic acid environment influences the absorption and emission spectra of the dye, including solvatochromic shifts and changes in fluorescence quantum yield. For example, QM/MM has been used to model the absorption spectrum of cyanine dyes incorporated in oligonucleotides or in solution, including explicit solvation effects. The quality of the QM/MM model, particularly the treatment of water molecules in protein cavities, can significantly impact the accuracy of calculated spectroscopic properties.

Binding Interactions: QM/MM can provide detailed insights into the nature of the interactions between the dye and the biomolecule, including electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies on the binding of biotinylated cyanine dyes to proteins like streptavidin have utilized time-resolved fluorescence measurements and likely benefit from computational methods like QM/MM to interpret the environmental effects on dye photophysics.

Conformational Changes and Dynamics: QM/MM molecular dynamics simulations can explore the conformational flexibility of the dye within the biological environment and how these dynamics affect its properties. This is particularly relevant for understanding processes like photoisomerization in constrained environments.

The development of robust QM/MM protocols is crucial for the accurate simulation of light-responsive systems involving cyanine dyes in biological environments. These methods enable researchers to gain a deeper understanding of the complex interplay between the dye and its biological surroundings, facilitating the design of improved fluorescent probes and imaging agents.

V. Applications of Cy2 Se in Advanced Chemical Research

Bioconjugation and Probe Development in Chemical Biology

The ability of CY2-SE to form stable covalent bonds with amine groups is fundamental to its use in bioconjugation and the development of fluorescent probes. This allows researchers to attach a fluorescent tag to target molecules, enabling their detection, tracking, and analysis in complex biological systems. This compound is commonly used for labeling proteins, antibodies, and small molecular compounds. medchemexpress.commedchemexpress.com

Protein and Biomolecule Labeling for Proteomics Research

In proteomics, the large-scale study of proteins, fluorescent labeling with dyes like this compound is crucial for quantitative analysis and visualization. nih.gov this compound's amine reactivity makes it suitable for labeling proteins at lysine (B10760008) residues. nih.govnih.gov This labeling is often performed under conditions that favor the attachment of typically one dye molecule per protein to minimize changes in the protein's isoelectric point and molecular weight, which is particularly important for techniques like 2D gel electrophoresis. nih.govnih.gov

Differential In-Gel Electrophoresis (DIGE) Applications

Differential In-Gel Electrophoresis (DIGE) is a widely used technique for comparing protein abundance between different samples. nih.govnih.govbio-rad.comkarger.com this compound plays a key role in DIGE as one of the spectrally distinct fluorescent dyes (typically alongside Cy3 and Cy5) used to label protein samples prior to two-dimensional gel electrophoresis. nih.govnih.govbio-rad.comkarger.com In a typical DIGE experiment, a pooled internal standard, created by mixing equal amounts of all samples being compared, is labeled with the Cy2 dye. nih.govbio-rad.comresearchgate.net The individual samples (e.g., control and treated) are labeled with Cy3 and Cy5. nih.govbio-rad.com The differentially labeled samples, including the Cy2-labeled internal standard, are then combined and run on the same 2D gel. nih.govbio-rad.comresearchgate.net This co-migration of samples on a single gel minimizes gel-to-gel variation, a significant source of error in traditional 2D electrophoresis. nih.govnih.govbio-rad.comkarger.comnih.gov The Cy2-labeled internal standard serves as a reference for spot matching and normalization of protein spot intensities across different gels, increasing the accuracy and robustness of quantitative protein expression analysis. nih.govbio-rad.comresearchgate.netnih.gov

Data illustrating the effectiveness of Cy2 in DIGE can be seen in studies comparing the number of protein spots detected by different CyDyes. For example, when pre-labeling soluble proteins from Pirellula sp. Strain 1 for 2DE separation, Cy2 detected 399 spots. nih.gov In another instance using soluble mouse liver homogenate, Cy2 detected 414 ± 0.21 spots. nih.gov These findings highlight the capability of this compound labeling in resolving a substantial number of protein species for comparative proteomic analysis via DIGE.

Label-Free Target Identification via Thermal Stability Shift Methodologies

While DIGE with fluorescent dyes like this compound is a powerful tool for quantitative proteomics, the covalent labeling can sometimes interfere with downstream protein identification by mass spectrometry. nih.gov An alternative approach for target identification is the use of thermal stability shift assays, which can be employed in a label-free manner for the target protein itself, although fluorescent dyes are used to monitor the protein unfolding process. labscoop.comthermofisher.combiotium.com These assays measure changes in a protein's thermal denaturation temperature (Tm) upon binding to a ligand or in different buffer conditions. thermofisher.combiotium.combiotium.com Environmentally sensitive fluorescent dyes, which exhibit enhanced fluorescence upon binding to exposed hydrophobic regions of unfolded proteins, are used to monitor the unfolding process as temperature increases. thermofisher.combiotium.combiotium.com While the protein itself is not labeled with this compound for identification in this specific methodology, the principle of using fluorescent indicators to monitor protein behavior is related to the broader applications of fluorescent dyes in protein research. Studies have utilized such thermal shift assays for label-free target identification by observing shifts in protein melting curves. labscoop.comthermofisher.com For instance, the thermal stability of RecA was shown to increase from 53.2°C to 57.7°C in the presence of ATP, demonstrating the method's ability to detect ligand binding effects. thermofisher.com

Nucleic Acid Labeling for Molecular Biology Studies

This compound is also applicable to the labeling of nucleic acids, particularly amine-modified oligonucleotides, for various molecular biology studies. aatbio.comlubio.ch The succinimidyl ester group reacts with primary amines introduced into synthetic oligonucleotides, allowing the incorporation of the fluorescent CY2 tag. aatbio.com Labeled oligonucleotides are valuable probes in techniques such as fluorescence fluorimetry, fluorescence microscopy, fluorescence polarization spectroscopy, time-resolved fluorescence (TRF), and Fluorescence Resonance Energy Transfer (FRET). aatbio.com

Fluorescence Resonance Energy Transfer (FRET) Probes

CY2 can serve as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) applications involving nucleic acids. stratech.co.ukgoogle.com FRET is a distance-dependent phenomenon where energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). stratech.co.uk The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions and conformational changes. stratech.co.ukgoogle.com In nucleic acid studies, CY2-labeled oligonucleotides can be designed as FRET probes, where the fluorescence of CY2 is quenched by a suitable acceptor dye when the probe is in a specific conformation (e.g., a hairpin structure) or when the donor and acceptor are brought together by molecular interaction (e.g., hybridization to a target sequence). stratech.co.ukgoogle.comnih.gov Upon a change in conformation or interaction, the distance between CY2 and the acceptor changes, leading to a measurable change in FRET efficiency and thus a change in CY2 fluorescence intensity. stratech.co.uknih.gov This principle is utilized in molecular beacons and other FRET-based assays for detecting nucleic acid hybridization and for diagnostic purposes. aatbio.com101.200.202 The selection of appropriate donor-acceptor pairs is crucial for maximizing spectral overlap and minimizing cross-talk. stratech.co.uk

Applications in Nucleic Acid Hybridization and Sequencing

CY2-labeled oligonucleotides are directly applicable to studies involving nucleic acid hybridization. The fluorescent tag allows for the detection and visualization of hybridization events. nih.govnih.gov For instance, in fluorescence in-situ hybridization (FISH), CY2-conjugated antibodies can be used to detect labeled probes hybridized to target nucleic acids within cells or tissues. nih.gov A study investigating the effect of protein fragments on poly(A)+ RNA expression used Cy3-labeled oligo-dT probes for hybridization and detected them using a Cy2-conjugated secondary antibody. nih.gov

Advanced Microscopy Modalities

Cyanine (B1664457) dyes are widely employed in cutting-edge microscopy techniques that push the boundaries of spatial and temporal resolution. acs.org Their photophysical properties, such as absorption and emission characteristics, and in some cases, their ability to undergo photoswitching, make them suitable for these demanding applications. acs.orgnih.govuba.arnih.gov

Super-Resolution Imaging Modalities

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with nanoscale resolution. Cyanine dyes, including Cy2, have been successfully implemented in several super-resolution modalities, such as Stochastic Optical Reconstruction Microscopy (STORM). nih.govuba.arnih.govnih.gov In STORM, the photoswitching behavior of fluorescent probes is exploited to temporally separate the emission of individual molecules, allowing for their precise localization and the subsequent reconstruction of a super-resolution image. nih.govnih.gov Cy2 has been reported as an activator dye in two-color STORM imaging, paired with reporter dyes like Alexa Fluor 647 to visualize cellular structures with high resolution. nih.govnih.gov The ability of certain buffers to induce blinking behavior in cyanine dyes further supports their use in super-resolution microscopy. acs.org

Live Cell Imaging and Cellular Internalization Assays (Chemical Tools)

Fluorescent labeling is crucial for studying dynamic processes in living cells, including cellular internalization pathways. researchgate.netnih.govresearchgate.net this compound, with its reactive succinimidyl ester group, can be used to chemically label proteins and other biomolecules for live cell imaging and internalization assays. ambeed.comtocris.comresearchgate.netresearchgate.net Protocols for minimal protein labeling with CyDye fluors, including Cy2, have been developed for single-molecule internalization assays in living cells. researchgate.netresearchgate.net This minimal labeling approach offers advantages such as specificity, known stoichiometry, and reduced perturbation of the biological system, allowing for quantitative analysis of molecular behavior within live cells. researchgate.net

Materials Science and Supramolecular Chemistry Applications

Fluorescent dyes play a significant role in materials science and supramolecular chemistry, particularly in the design and construction of functional assemblies and nanoparticles with tailored optical properties. rsc.orgmun.caresearchgate.net The incorporation of fluorescent molecules like cyanine dyes into supramolecular architectures can lead to novel materials with applications in sensing, imaging, and drug delivery. rsc.orgresearchgate.netsci-hub.se

Design of Fluorescent Supramolecular Assemblies and Nanoparticles

Fluorescent dyes are key components in the design of supramolecular assemblies and nanoparticles that exhibit fluorescence. rsc.orgsci-hub.se These assemblies can serve various purposes, from enhanced imaging probes to responsive materials. Cyanine dyes, due to their favorable spectral properties, are often incorporated into such constructs. acs.orgrsc.orgsci-hub.se The self-assembly of molecules can lead to the formation of nanoparticles and supramolecular architectures with unique fluorescent characteristics. rsc.orgsci-hub.se

Supramolecular Mitigation of Aggregation-Caused Quenching (ACQ)

Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of many organic dyes is significantly reduced or quenched upon aggregation, which limits their applications, particularly at high concentrations or in solid-state. rsc.orgsci-hub.se Supramolecular chemistry offers strategies to mitigate ACQ by controlling the arrangement and interaction of dye molecules within an assembly. rsc.orgsci-hub.se By encapsulating or incorporating fluorescent dyes like cyanine dyes into supramolecular structures or nanoparticles, researchers can prevent or minimize self-quenching, leading to enhanced brightness and improved performance in various applications, including bioimaging. rsc.orgsci-hub.se Nanomaterial-based probes have been developed to address problems like poor solubility and photostability often associated with small molecular probes, expanding their application in physiological fluids. sci-hub.se

Multi-Component Coordination-Driven Self-Assembly for Controlled Architectures

Coordination-driven self-assembly is a powerful approach for constructing discrete supramolecular architectures with well-defined structures and properties. researchgate.netchemicke-listy.cz This method involves the self-assembly of molecular components mediated by coordination bonds between metal ions and organic ligands. researchgate.netchemicke-listy.cz While the direct use of this compound in coordination-driven self-assembly for controlled architectures is not explicitly detailed in the provided search results, the broader fields of supramolecular chemistry and the design of fluorescent materials through self-assembly are highly relevant. rsc.orgmun.caresearchgate.netsci-hub.sechemicke-listy.cz Coordination-driven self-assembly of metallacages, for instance, has garnered interest for their ability to encapsulate luminophores and potentially induce novel photophysical properties. researchgate.net The use of ligands containing cyclohexyl (Cy) groups in the self-assembly of macrocyclic gold complexes highlights the potential for incorporating cyclic structures related to cyanine dyes into coordination-driven architectures. chemrxiv.org This suggests a potential avenue where modified cyanine dyes or components could be integrated into multi-component coordination systems to create fluorescent supramolecular assemblies with controlled architectures and potentially mitigated ACQ.

Compound Information

| Compound Name | PubChem CID |

| This compound (iodine) | 121596142 |

Data Tables

| Dye | Absorption Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Application Examples | Source |

| Cyanine2 (Cy2) | 489 | 506 | 150,000 | 0.12 | Super-resolution microscopy, qPCR, FRET pair with Cy3 | interchim.fr |

| BDY FL, SE | 502 | 510 | 80,000 | 0.97 | Confocal Microscopy, Fluorescence Polarization, TPE | |

| BDY FL-X, SE | ~504 | ~510 | 85,000 | Not specified | Confocal Microscopy, Fluorescence Polarization, TPE | tocris.com |

Development of Advanced Optical Biosensors

The utility of this compound in the development of advanced optical biosensors is intrinsically linked to its function as a fluorescent label. By selectively conjugating to amine-containing biomolecules, this compound allows for their visualization and tracking using fluorescence detection techniques. wikipedia.orgmedchemexpress.com This labeling capability is fundamental to many biosensing strategies, where the presence or activity of a biomolecule is detected via a fluorescent signal. While specific research detailing the use of this compound in novel, advanced optical biosensor designs is not extensively reported in the provided search results, its established role in protein and antibody labeling medchemexpress.comalfagen.com.trmedchemexpress.com forms a basis for its potential integration into various biosensing platforms that rely on fluorescently tagged recognition elements. The excitation and emission wavelengths of this compound fall within the visible spectrum, making it suitable for detection with standard fluorescence microscopy and other optical detection systems. caymanchem.commedkoo.com

Integration into Nanomaterials and Composite Materials

The integration of fluorescent dyes, including cyanine derivatives, into nanomaterials and composite materials is an active area of research aimed at developing materials with tailored optical and functional properties. While direct information on the specific integration of this compound into these materials is limited in the provided context, related cyanine dyes have been explored for such applications. For instance, sulfonated cyanine dyes have been mentioned in the context of nanomaterials and composite materials, suggesting the potential for cyanine scaffolds to be incorporated to enhance properties like optical characteristics or potentially influence material stability. researchgate.net The succinimidyl ester group of this compound could potentially be utilized to covalently link the dye to amine-functionalized nanomaterials or components within composite matrices, thereby integrating the fluorescent reporter into the material structure. This could lead to the development of fluorescent nanomaterials for imaging, sensing, or as components in optical devices.

Catalytic and Organic Synthesis Methodologies (General Cyanine Dye Relevance)

This section explores the relevance of the broader class of cyanine dyes, to which this compound belongs, in catalytic processes and organic synthesis methodologies. While this compound itself is primarily known as a fluorescent label, the core cyanine structure possesses photophysical and redox properties that are being increasingly explored in these fields. rsc.orgrsc.org

Exploration of Cyanine-like Structures in Homogeneous and Heterogeneous Catalysis

Cyanine dyes, particularly those absorbing in the near-infrared (NIR) region, have emerged as promising organic photocatalysts. rsc.orgrsc.org Their ability to absorb light and enter excited states allows them to participate in catalytic cycles, typically through single electron transfer (SET) or energy transfer (EnT) mechanisms. rsc.orgrsc.org This has led to their exploration in various organic transformations, including photopolymerization and other synthetic approaches. rsc.orgrsc.org Research in this area is relatively new but highlights the potential of the cyanine framework in driving chemical reactions using light energy. rsc.orgrsc.org The tunability of cyanine structures by modifying the heterocyclic end groups and the polymethine chain offers opportunities to design photocatalysts with specific absorption profiles and redox potentials. rsc.org

Mechanistic Investigations of Catalytic Pathways for Related Compounds

Mechanistic studies involving cyanine dyes often focus on understanding their photophysical processes, degradation pathways, and interactions with other molecules in the context of their applications. For cyanine photocatalysts, mechanistic investigations aim to elucidate the steps involved in electron or energy transfer and how the dye's excited state interacts with substrates. rsc.orgrsc.org Studies on the thermal degradation of cyanine dyes, such as the "blueing" phenomenon observed in heptamethine cyanines, have provided insights into the reactivity of their polymethine chains through processes like electrocyclic closure and nucleophilic attack. nih.govchemrxiv.orgacs.org While these studies may not directly involve this compound acting as a catalyst, they contribute to a fundamental understanding of the chemical behavior and transformations that can occur within the cyanine molecular framework, which is relevant to their potential use or behavior in catalytic systems or synthetic procedures. Furthermore, FRET-based assays utilizing cyanine probes have been employed to monitor ligation reactions and study their mechanisms, demonstrating how the optical properties of cyanines can be leveraged for mechanistic investigations in organic chemistry. rsc.org

General Redox Chemistry and Other Chemical Transformations

The redox properties of cyanine dyes are crucial to their function as photocatalysts and their behavior in various chemical environments. Cyanines can undergo reversible oxidation and reduction, and their redox potentials can be influenced by structural modifications and aggregation state. rsc.orgnih.govacs.orgimaging.orgosti.gov Extending the polymethine chain generally increases the oxidation potential and decreases the reduction potential. rsc.org The effect of substituents on redox properties can be significant, though not always predictable. rsc.org Studies on the redox chemistry of cyanines, including investigations using techniques like pulse radiolysis and spectro-electrochemistry, have characterized their radical species and provided insights into their involvement in processes like light-induced blinking in microscopy and potential chemotherapeutic activity. nih.govosti.gov These redox-active characteristics underscore the potential for cyanine dyes to participate in various chemical transformations beyond their primary role as fluorescent probes.

Vi. Future Directions and Emerging Research Avenues for Cy2 Se

Development of Novel CY2-SE Architectures for Enhanced Photophysical Performance

Future research is expected to focus on modifying the core structure of this compound to optimize its photophysical properties. Cyanine (B1664457) dyes, in general, possess desirable characteristics such as long wavelengths, tunable absorption and emission spectra, and high extinction coefficients medchemexpress.commedchemexpress.com. However, specific applications, particularly in advanced bioimaging techniques like single-molecule localization microscopy (SMLM), require dyes with tailored properties, including improved photostability, higher quantum yields, and larger Stokes shifts mdpi.comresearchgate.netrsc.org.

Table 1 summarizes some key reported photophysical and chemical properties of this compound, providing a baseline for future performance enhancements.

| Property | Value(s) | Source(s) |

| CAS Number | 186205-33-4 | caymanchem.commedkoo.comcaymanchem.com |

| Synonyms | Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2 caymanchem.commedkoo.comcaymanchem.com | |

| Molecular Formula | C₂₉H₃₀N₃O₆ • I | caymanchem.comcaymanchem.com |

| Molecular Weight | 643.5 g/mol | caymanchem.comcaymanchem.com |

| Excitation Maximum (Ex) | 473 nm | caymanchem.commedkoo.com |

| Emission Maximum (Em) | 510 nm | caymanchem.commedkoo.com |

| Appearance | Solid powder | medkoo.com |

Integration of this compound in Multimodal Chemical and Biological Systems

The amine-reactive nature of this compound makes it a valuable tool for conjugating to biomolecules medchemexpress.comcaymanchem.commedkoo.com. Future research will likely explore its integration into more complex multimodal systems that combine different functionalities. This could involve developing probes where this compound is coupled with other imaging modalities (e.g., MRI contrast agents, radioisotopes for PET/SPECT) to enable correlative imaging. researchgate.net

Furthermore, this compound labeled biomolecules could be integrated into systems for sensing or therapeutic delivery. For instance, conjugating this compound to targeting ligands could allow for the visualization and specific delivery of therapeutic agents to cells or tissues. The use of cyanine dyes in multiplex imaging, where different targets are labeled with spectrally distinct dyes, highlights the potential for this compound to be part of multi-component systems for simultaneous detection and analysis in biological contexts nih.gov. Research into fluorescent probes for imaging small molecules in biological systems also suggests avenues for integrating this compound into responsive probes that change fluorescence properties upon interaction with specific chemical or biological analytes rsc.org.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, including techniques like Density Functional Theory (DFT) and machine learning, is becoming increasingly important in predicting molecular properties and designing new materials acs.orgmdpi.com. For this compound, computational modeling can play a crucial role in understanding its electronic structure, predicting its photophysical behavior upon structural modifications, and guiding the design of novel derivatives with desired properties researchgate.netresearchgate.net.

Computational studies can help elucidate the relationship between the chemical structure of this compound derivatives and their absorption/emission spectra, quantum yields, and photostability. researchgate.net This predictive capability can significantly reduce the need for extensive experimental synthesis and testing, accelerating the discovery of improved fluorescent probes. Furthermore, computational modeling can be used to simulate the interaction of this compound labeled molecules with biological environments, providing insights into factors affecting labeling efficiency, cellular uptake, and probe performance in complex biological systems dokumen.pubnih.gov. Machine learning algorithms trained on existing spectroscopic data of cyanine dyes could potentially predict the properties of new, unsynthesized this compound architectures mdpi.com.

Exploration of this compound in Green Chemistry and Sustainable Synthesis Methodologies